molecular formula C22H18F3N5O2 B2652358 N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946253-56-1

N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2652358
CAS RN: 946253-56-1
M. Wt: 441.414
InChI Key: HGOHZGQDFVLTLV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O2 and its molecular weight is 441.414. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Evaluation

A study focused on the synthesis of pyrazole derivatives, including molecules structurally related to N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide. The synthesized compounds exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties, as evaluated through in silico, in vitro, and cytotoxicity validations. This highlights the potential of such compounds in therapeutic applications against inflammation and breast cancer (Thangarasu et al., 2019).

2. Anti-Lung Cancer Activity

Research on similar fluoro-substituted compounds indicates significant potential in anticancer applications. A study synthesized novel fluoro-substituted benzo[b]pyran compounds that showed anti-lung cancer activity, suggesting that related compounds like this compound may also possess similar properties (Hammam et al., 2005).

3. Imaging Agent for Neurodegenerative Disorders

In the context of neurodegenerative disorders, compounds with structural similarities have been evaluated for their potential as imaging agents. One study synthesized fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography, demonstrating the potential of such compounds in the diagnosis and study of neurodegenerative diseases (Fookes et al., 2008).

4. Antiinflammatory and Analgesic Activities

The synthesis of 4H-thieno[3,4-c]pyrazole derivatives, which are structurally related to the compound , showed remarkable analgesic, antiinflammatory, and antipyretic activities. This suggests potential therapeutic applications of similar compounds in pain and inflammation management (Menozzi et al., 1992).

5. Antimicrobial and Antioxidant Agents

Another study focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds, related in structure to this compound, displayed potent antimicrobial and antioxidant activities, indicating their potential use in combating infections and oxidative stress (Darwish et al., 2014).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-12(2)20-16-10-26-30(15-6-3-13(23)4-7-15)21(16)22(32)29(28-20)11-19(31)27-18-8-5-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOHZGQDFVLTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.